molecular formula C19H22N2O2 B2513196 1-(2-ethyl-1H-1,3-benzodiazol-1-yl)-3-(2-methylphenoxy)propan-2-ol CAS No. 296265-33-3

1-(2-ethyl-1H-1,3-benzodiazol-1-yl)-3-(2-methylphenoxy)propan-2-ol

Cat. No.: B2513196
CAS No.: 296265-33-3
M. Wt: 310.397
InChI Key: OQCLSIXHGBFGPZ-UHFFFAOYSA-N
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Description

1-(2-ethyl-1H-1,3-benzodiazol-1-yl)-3-(2-methylphenoxy)propan-2-ol is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-ethyl-1H-1,3-benzodiazol-1-yl)-3-(2-methylphenoxy)propan-2-ol typically involves multi-step organic reactions. One common method starts with the preparation of the benzodiazole core, followed by the introduction of the ethyl group and the methylphenoxy group through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow chemistry techniques to enhance reaction efficiency and yield. Catalysts such as palladium or copper may be employed to facilitate the coupling reactions. The use of automated reactors and real-time monitoring systems ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2-ethyl-1H-1,3-benzodiazol-1-yl)-3-(2-methylphenoxy)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzodiazole ring or the methylphenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in DMF or THF.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2-ethyl-1H-1,3-benzodiazol-1-yl)-3-(2-methylphenoxy)propan-2-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(2-ethyl-1H-1,3-benzodiazol-1-yl)-3-(2-methylphenoxy)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(2-ethyl-1H-1,3-benzodiazol-1-yl)acetonitrile: Similar benzodiazole core with an acetonitrile group.

    2-(2-ethyl-1H-1,3-benzodiazol-1-yl)acetic acid: Contains an acetic acid group instead of the methylphenoxy group.

    3-ethyl-2-imino-1,3-benzodiazol-1-yl)acetic acid hydrobromide: Features an imino group and a hydrobromide salt.

Uniqueness

1-(2-ethyl-1H-1,3-benzodiazol-1-yl)-3-(2-methylphenoxy)propan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-(2-ethylbenzimidazol-1-yl)-3-(2-methylphenoxy)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-3-19-20-16-9-5-6-10-17(16)21(19)12-15(22)13-23-18-11-7-4-8-14(18)2/h4-11,15,22H,3,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQCLSIXHGBFGPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=CC=CC=C2N1CC(COC3=CC=CC=C3C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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